[(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine
Description
The compound (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a brominated imidazole derivative with a methylamine substituent at the 2-position and an ethyl group at the 1-position. Its structure features two bromine atoms at positions 4 and 5 of the imidazole ring, contributing to its steric bulk and electron-withdrawing properties.
Properties
Molecular Formula |
C7H11Br2N3 |
|---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
1-(4,5-dibromo-1-ethylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11Br2N3/c1-3-12-5(4-10-2)11-6(8)7(12)9/h10H,3-4H2,1-2H3 |
InChI Key |
GEFMEFMNZIXVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1Br)Br)CNC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylimidazole followed by the introduction of the methylamine group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated intermediate with methylamine under basic conditions .
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles like amines, thiols, or alkoxides replace the bromine atoms.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various substituted imidazole derivatives
Scientific Research Applications
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives exhibit antimicrobial, antifungal, and antiviral activities, making them useful in the study of infectious diseases.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating conditions like cancer, inflammation, and metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other functional materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby interfering with their normal function. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and disrupting protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural features and properties of the target compound with structurally related imidazole derivatives:
| Compound Name | Substituents (Position) | Halogen | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine | 4,5-Br; 1-Et; 2-(CH2NMe2) | Br | ~320 (estimated) | High steric bulk; potential bioactivity | - |
| 5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide | 5-(ClPh); 4,5-dihydro; 2-NH2 | Cl | 425.50 | Pharmaceutical applications (e.g., muscle relaxants) | |
| 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide | 1-(Cl,Me-Ph); 4,5-dihydro | Cl | ~300 (estimated) | Patent-listed structural analog | |
| 4,5-Diphenyl-1H-imidazol-2-amine | 4,5-Ph; 2-NH2 | None | ~235 (estimated) | Fluorophore or ligand in coordination chemistry | |
| 2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole | 2-(BrPh); 4,5-dihydro | Br | ~255 (estimated) | Intermediate in heterocyclic synthesis |
Key Observations:
- Ring Saturation : Dihydroimidazoles (e.g., 4,5-dihydro derivatives) exhibit reduced aromaticity, affecting electronic properties and solubility compared to fully aromatic imidazoles like the target compound .
- Amine Functionality : The methylamine group at the 2-position in the target compound contrasts with primary amines (e.g., 4,5-diphenyl-1H-imidazol-2-amine), which may influence basicity and hydrogen-bonding capacity .
Physicochemical and Functional Properties
- Basicity : Tertiary amines (e.g., the methylamine group in the target) are less basic than primary amines, which could reduce protonation under physiological conditions .
Biological Activity
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is , with a molecular weight of approximately 296.99 g/mol. The compound features an imidazole ring with two bromine substituents and an ethyl group, which may enhance its solubility and biological activity compared to other similar compounds.
Synthesis Methods
The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several methods involving the bromination of imidazole derivatives followed by alkylation reactions. These synthetic routes are crucial for developing analogs that can be evaluated for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties . (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has shown promising results in inhibiting the growth of various bacterial and fungal strains. For instance, studies have demonstrated that imidazole derivatives can disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Potential
The compound's structure suggests potential anticancer activity , similar to other imidazole derivatives. The presence of bromine atoms may enhance its interaction with cellular targets involved in cancer proliferation. Preliminary studies have indicated cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
A comparative analysis with other structurally related compounds provides insights into the structure-activity relationship:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring without bromination | Antimicrobial |
| 4-Bromoimidazole | Brominated imidazole | Antifungal |
| 1-Ethylimidazole | Ethyl group at position 1 | Anticancer |
| (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine | Dibrominated ethyl group attached to imidazole | Potentially broad-spectrum antimicrobial and anticancer |
The unique configuration of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine suggests enhanced solubility and bioactivity compared to its analogs.
Case Studies and Research Findings
Recent studies have investigated the biological effects of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine:
- Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays demonstrated that (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma) .
- Mechanistic Studies : Molecular docking studies revealed potential binding interactions between the compound and key enzymes involved in bacterial metabolism, suggesting a mechanism for its antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
